molecular formula C8H10ClNO2 B8178633 4-Aminophenyl acetate HCl

4-Aminophenyl acetate HCl

Cat. No.: B8178633
M. Wt: 187.62 g/mol
InChI Key: YAOXFYKAEKKCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminophenyl acetate hydrochloride is an organic compound with the molecular formula C8H9NO2·HCl. It is a derivative of phenol, where the hydroxyl group is replaced by an amino group, and the phenyl ring is acetylated. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminophenyl acetate hydrochloride typically involves the acetylation of 4-aminophenol. The reaction is carried out by reacting 4-aminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of 4-aminophenyl acetate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminophenyl acetate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.

    Industry: It is employed in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-aminophenyl acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetyl group can participate in acetylation reactions. These interactions can affect enzyme activity and cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-aminophenyl) acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOXFYKAEKKCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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